molecular formula C16H26Cl3NO2 B5020076 1-[(4-chlorobenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol dihydrochloride

1-[(4-chlorobenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol dihydrochloride

Cat. No. B5020076
M. Wt: 370.7 g/mol
InChI Key: LSDVAJNJMYOTBD-UHFFFAOYSA-N
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Description

The compound “1-[(4-chlorobenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol dihydrochloride” is a chemical compound with a complex structure . It’s important to note that the exact properties and uses of this compound may vary depending on its specific configuration and the context in which it is used .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Without specific information about the compound and its environment, it’s difficult to predict its reactivity .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in a system. This is often studied in the context of biological systems for pharmaceutical compounds. The mechanism of action for this compound is not provided in the available resources .

Future Directions

The future directions for research and development involving this compound would depend on its properties and potential applications. Without specific information about the compound, it’s difficult to predict future directions .

properties

IUPAC Name

1-[(4-chlorophenyl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO2.2ClH/c1-13-6-8-18(9-7-13)10-16(19)12-20-11-14-2-4-15(17)5-3-14;;/h2-5,13,16,19H,6-12H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDVAJNJMYOTBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COCC2=CC=C(C=C2)Cl)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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